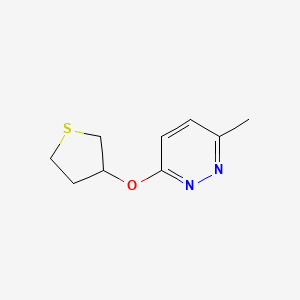
3-Methyl-6-(thiolan-3-yloxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-(thiolan-3-yloxy)pyridazine is a chemical compound that has gained considerable attention in the field of scientific research due to its potential application in various fields. It is a heterocyclic compound that is structurally similar to pyridazine, a six-membered aromatic ring containing two nitrogen atoms. This compound has been synthesized using various methods, and its potential applications in scientific research have been widely studied.
科学的研究の応用
Structural Analysis and Synthesis
The structural analysis of pyridazine derivatives offers significant insights into their potential applications. One study discusses the crystal structure, Hirshfeld surface analysis, interaction energy, and density functional theory (DFT) studies of a related compound, showcasing the importance of such analyses for understanding molecular interactions and properties (Filali et al., 2019). These structural analyses are crucial for the development of new materials with specific physical or chemical properties.
Another aspect of research focuses on the synthesis and characterization of triazole pyridazine derivatives. Recent studies have shown that these compounds exhibit considerable biological properties such as anti-tumor and anti-inflammatory activities, highlighting the methodological advancements in synthesizing these derivatives and their potential biomedical applications (Sallam et al., 2021).
Biological Activities
The antimicrobial evaluation of new pyrimidin-2-ylthioacetohydrazide derivatives, including compounds structurally similar to 3-Methyl-6-(thiolan-3-yloxy)pyridazine, has been investigated. These studies reveal promising antimicrobial agents among the pyrimidines and hydrazides, indicating a strong basis for synthesizing new biologically active substances (Meshcheryakova et al., 2021).
In the agricultural sector, novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized, displaying excellent herbicidal activities. These findings suggest the compound's potential utility in developing new agrochemicals to enhance crop protection (Xu et al., 2012).
作用機序
Target of Action
Pyridazine derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
The specific mode of action of 3-Methyl-6-(thiolan-3-yloxy)pyridazine It’s known that pyridazine derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
生化学分析
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-6-(thiolan-3-yloxy)pyridazine involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes by membrane transporters, facilitating its uptake and accumulation in target cells. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells. These interactions can affect the compound’s bioavailability and activity, determining its overall efficacy in biological systems.
特性
IUPAC Name |
3-methyl-6-(thiolan-3-yloxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-2-3-9(11-10-7)12-8-4-5-13-6-8/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXACVXXHWKYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

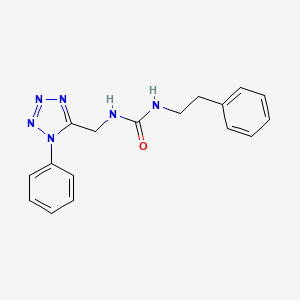
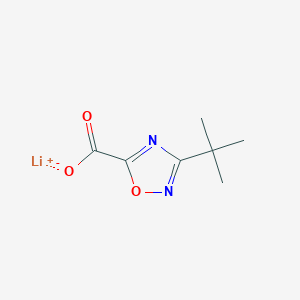
![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2630015.png)
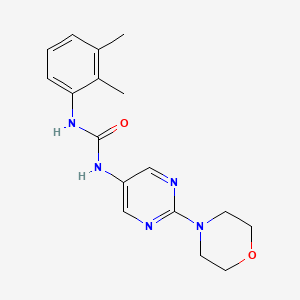
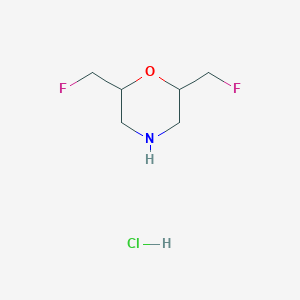

![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2630024.png)
![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2630025.png)


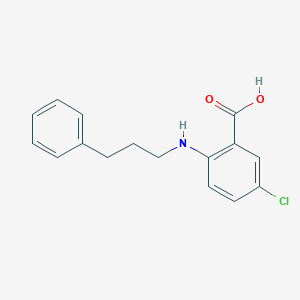

![1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2630030.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2630031.png)